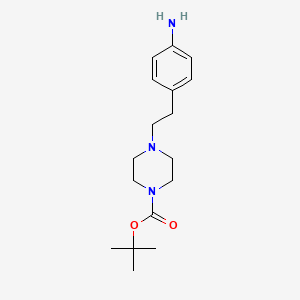![molecular formula C11H15NO B1517067 3-[(Cyclopropylmethoxy)methyl]aniline CAS No. 927803-15-4](/img/structure/B1517067.png)
3-[(Cyclopropylmethoxy)methyl]aniline
Vue d'ensemble
Description
3-[(Cyclopropylmethoxy)methyl]aniline is an organic compound characterized by a cyclopropylmethoxy group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethoxy)methyl]aniline typically involves the reaction of cyclopropylmethanol with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where cyclopropylmethanol is first converted to its corresponding halide (e.g., cyclopropylmethyl chloride), which then reacts with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Cyclopropylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form different derivatives, such as nitrobenzene or azobenzene.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted anilines.
Applications De Recherche Scientifique
3-[(Cyclopropylmethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-[(Cyclopropylmethoxy)methyl]aniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-[(Cyclopropylmethoxy)methyl]aniline: Similar structure but different position of the cyclopropylmethoxy group.
3-[(Methoxy)methyl]aniline: Similar aniline derivative with a methoxy group instead of cyclopropylmethoxy.
Uniqueness: 3-[(Cyclopropylmethoxy)methyl]aniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other aniline derivatives.
Propriétés
IUPAC Name |
3-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCSLDMEPEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)

![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)


![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)


